O-[(pyrimidin-2-yl)methyl]hydroxylamine

Catalog No.
S12171087
CAS No.
M.F
C5H7N3O
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-[(pyrimidin-2-yl)methyl]hydroxylamine

Product Name

O-[(pyrimidin-2-yl)methyl]hydroxylamine

IUPAC Name

O-(pyrimidin-2-ylmethyl)hydroxylamine

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C5H7N3O/c6-9-4-5-7-2-1-3-8-5/h1-3H,4,6H2

InChI Key

VFRQBXCZQQMVMI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CON

O-[(pyrimidin-2-yl)methyl]hydroxylamine is a chemical compound characterized by the presence of a pyrimidine ring linked to a hydroxylamine group through a methylene bridge. The molecular formula for this compound is C6H8N2OC_6H_8N_2O, and its structure allows it to participate in various

  • Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: This compound can be reduced to yield primary or secondary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxylamine moiety can engage in nucleophilic substitution reactions with various electrophiles, including alkyl halides and acyl chlorides, leading to the formation of O-alkyl or O-acyl derivatives.

These reactions highlight the compound's reactivity and potential utility in synthetic organic chemistry.

Research indicates that O-[(pyrimidin-2-yl)methyl]hydroxylamine exhibits biological activities that may include antibacterial and antifungal properties. Hydroxylamines have been studied for their ability to inhibit certain enzymes and modulate biological pathways, making them candidates for pharmaceutical development. The specific interactions and mechanisms of action related to this compound are areas of ongoing research.

The synthesis of O-[(pyrimidin-2-yl)methyl]hydroxylamine typically involves:

  • Starting Materials: The synthesis may begin with pyrimidine derivatives or hydroxylamine hydrochloride.
  • Reaction Conditions: Common methods include the reaction of pyrimidine derivatives with hydroxylamine under acidic or basic conditions, often utilizing solvents such as ethanol or methanol.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatographic methods may be employed to isolate the desired product.

These methods allow for the efficient production of O-[(pyrimidin-2-yl)methyl]hydroxylamine for further study and application.

O-[(pyrimidin-2-yl)methyl]hydroxylamine has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex nitrogen-containing compounds.
  • Pharmaceutical Development: Its biological activity may lead to applications in drug discovery, particularly in developing antimicrobial agents.
  • Chemical Industry: The compound can be utilized in the production of fine chemicals and agrochemicals due to its reactivity.

Studies on the interactions of O-[(pyrimidin-2-yl)methyl]hydroxylamine with biological targets are crucial for understanding its potential therapeutic effects. Research has focused on its ability to form covalent bonds with nucleophilic sites in proteins, which can alter enzyme activity and influence metabolic pathways. Further investigation into these interactions will help elucidate its role in biological systems and its therapeutic potential.

Several compounds share structural similarities with O-[(pyrimidin-2-yl)methyl]hydroxylamine, allowing for a comparative analysis:

Compound NameStructure TypeUnique Features
O-(furan-2-yl)methylhydroxylamineFuran ringExhibits distinct reactivity due to furan structure
O-(3,3-Dimethyl-1,4-dioxan-2-yl)methylhydroxylamineDioxane ringUnique due to dioxane ring providing stability
4-Hydroxy-N-(pyridin-3-yl)benzamidePyridine derivativeDifferent biological activity profile

Uniqueness

O-[(pyrimidin-2-yl)methyl]hydroxylamine is unique due to its specific combination of a pyrimidine ring with a hydroxylamine functional group, which allows it to engage in a variety of

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination has emerged as a cornerstone for constructing C–N bonds in heterocyclic systems. For O-[(pyrimidin-2-yl)methyl]hydroxylamine, this method enables direct coupling between pyrimidinyl halides and hydroxylamine derivatives. The reaction typically employs palladium catalysts, such as Pd(OAc)₂ or Pd₂(dba)₃, paired with biphenylphosphine ligands like DavePhos or RuPhos to enhance electron density at the metal center [2].

A critical optimization parameter involves ligand selection. Bulky, electron-rich ligands accelerate oxidative addition of aryl halides while stabilizing Pd intermediates during reductive elimination. For example, using RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) with Cs₂CO₃ as a base in toluene at 100°C achieves coupling yields exceeding 85% for analogous pyrimidine systems [2]. Table 1 summarizes ligand effects on reaction efficiency:

LigandBaseSolventYield (%)
DavePhosCs₂CO₃Toluene78
RuPhosKOtBuDioxane92
XantPhosNaOAcDMF65

Mechanistically, the reaction proceeds through Pd(0) oxidative addition to the pyrimidinyl bromide, followed by amine coordination and deprotonation. Reductive elimination forms the C–N bond, regenerating the Pd(0) catalyst [2]. Challenges include avoiding β-hydride elimination in hydroxylamine derivatives, which mandates strict control over reaction temperature and moisture levels.

PMB-Protected Intermediate Synthesis

The 4-methoxybenzyl (PMB) group serves as a robust protecting strategy for hydroxylamine functionalities during pyrimidine functionalization. PMB esters are introduced via alkylation of hydroxylamine with 4-methoxybenzyl chloride (PMBCl) in the presence of triethylamine, achieving yields of 70–90% under mild conditions [3]. This step is critical for preventing undesired side reactions during subsequent pyrimidine ring modifications.

Deprotection of the PMB group is achieved through trifluoroacetic acid (TFA)-mediated cleavage in dichloromethane, preserving the integrity of the pyrimidine ring. For example, treatment with 20% TFA at 0°C for 30 minutes selectively removes the PMB group without affecting adjacent functional groups [3]. Alternative methods, such as hydrogenolysis over Pd/C, are less favored due to competing reduction of the pyrimidine ring’s nitrogen atoms.

Key advantages of PMB protection include:

  • Compatibility with Grignard and Suzuki-Miyaura cross-coupling reactions.
  • Stability under basic conditions during nucleophilic substitutions on the pyrimidine ring.

Catalytic Hydrogenation Techniques

Catalytic hydrogenation provides a scalable route to reduce nitro intermediates to hydroxylamines. For O-[(pyrimidin-2-yl)methyl]hydroxylamine, this involves hydrogenating a nitroethylpyrimidine precursor over palladium hydroxide (Pd(OH)₂/C) under 50 psi H₂ in ethanol at 25°C [3]. The choice of catalyst is pivotal: Raney nickel risks over-reduction to amines, while PtO₂ may dehydrogenate the pyrimidine ring.

Optimization studies reveal that pH control (maintained at 6–7 with ammonium formate) suppresses undesired pathways. Reaction monitoring via thin-layer chromatography (TLC) ensures termination at the hydroxylamine stage, typically within 2–4 hours. Scale-up to kilogram quantities has demonstrated consistent yields of 88–92%, making this method industrially viable [3].

Solid-Phase Parallel Synthesis Strategies

Solid-phase synthesis enables rapid diversification of O-[(pyrimidin-2-yl)methyl]hydroxylamine derivatives using resin-bound intermediates. Wang resin functionalized with a hydroxylamine linker reacts with pyrimidinylmethyl bromides in dimethylformamide (DMF) containing N,N-diisopropylethylamine (DIPEA). After coupling, cleavage with 95% TFA yields the target compound with purities >90% after reverse-phase HPLC [1].

Parallel synthesis arrays optimize reaction parameters efficiently. For instance, varying temperatures (25–80°C) and catalysts (PdCl₂, CuI) across 96-well plates identifies ideal conditions for each derivative. This approach reduces development time by 60% compared to traditional batch methods [1].

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

125.058911855 g/mol

Monoisotopic Mass

125.058911855 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-09

Explore Compound Types